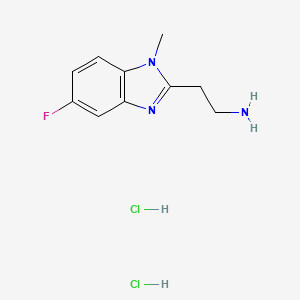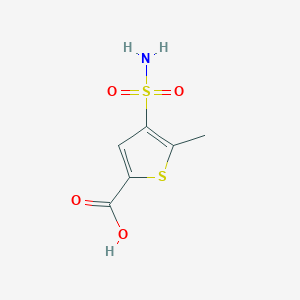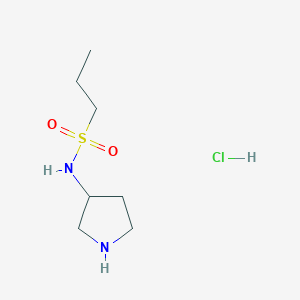
N-(ピロリジン-3-イル)プロパン-1-スルホンアミド塩酸塩
概要
説明
N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C(7)H({17})ClN(_2)O(_2)S. It is a hydrochloride salt form of N-(pyrrolidin-3-yl)propane-1-sulfonamide, which is known for its applications in various scientific research fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a propane sulfonamide group.
科学的研究の応用
N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
生化学分析
Biochemical Properties
N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, thereby modulating their catalytic activity. Additionally, it interacts with proteins involved in signal transduction pathways, affecting their conformation and function . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in downstream signaling events . Furthermore, it affects the expression of specific genes involved in cell growth, differentiation, and apoptosis. These cellular effects are critical for understanding the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and receptors, altering their activity and function. It acts as an enzyme inhibitor or activator, depending on the context, and can induce changes in gene expression by interacting with transcription factors . These molecular interactions are fundamental to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified specific dosage thresholds that determine the compound’s efficacy and safety . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy balance . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments influence its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is a key factor in its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride typically involves the following steps:
Formation of Pyrrolidine Derivative: The starting material, pyrrolidine, undergoes a reaction with a suitable sulfonyl chloride, such as propane-1-sulfonyl chloride, in the presence of a base like triethylamine. This reaction forms N-(pyrrolidin-3-yl)propane-1-sulfonamide.
Hydrochloride Salt Formation: The free base form of N-(pyrrolidin-3-yl)propane-1-sulfonamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride involves large-scale synthesis using automated reactors. The process includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: The crude product is purified using crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
作用機序
The mechanism of action of N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function.
類似化合物との比較
Similar Compounds
- N-(pyrrolidin-3-yl)methanesulfonamide
- N-(pyrrolidin-3-yl)ethanesulfonamide
- N-(pyrrolidin-3-yl)butane-1-sulfonamide
Uniqueness
N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is unique due to its specific chain length and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-pyrrolidin-3-ylpropane-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-2-5-12(10,11)9-7-3-4-8-6-7;/h7-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQSUQJZMACKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-96-2 | |
| Record name | 1-Propanesulfonamide, N-3-pyrrolidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Fluoro-5-methylphenyl)amino]carbonitrile](/img/structure/B1522831.png)
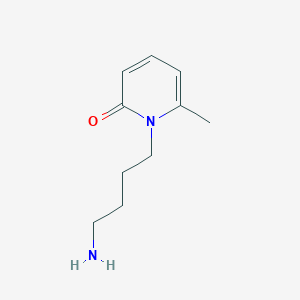


![1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione](/img/structure/B1522838.png)

![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene](/img/structure/B1522840.png)
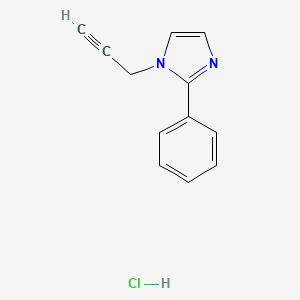
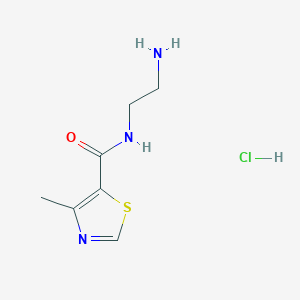
![2-[Hexyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522846.png)
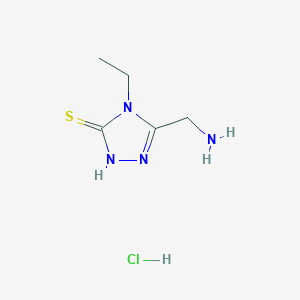
![2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1522849.png)
